Product packaging for Arbusculin B(Cat. No.:CAS No. 24164-19-0)

Arbusculin B

Cat. No.: B1208790
CAS No.: 24164-19-0
M. Wt: 232.32 g/mol
InChI Key: PJPHIAMRKUNVSU-CORIIIEPSA-N
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Description

Arbusculin B is a guaiane-type sesquiterpene lactone, a class of C15 terpenoids characterized by their lactone ring structure . Sesquiterpenes like this compound are prominent secondary metabolites found in various plant species, particularly within the Asteraceae family, and are known to play significant ecological roles . This compound is part of a broader group of natural products isolated from the genus Saussurea , plants which have a long history of use in traditional medicines across Asia . The structural framework of this compound is shared with other sesquiterpene lactones that have demonstrated promising biological activities in research settings. Studies on related sesquiterpenes have shown potential in areas such as anti-inflammatory and antioxidant research, with their mechanisms often linked to functional groups like the α,β-unsaturated carbonyl system, which can interact with biological targets . Furthermore, structurally similar eudesmane- and guaiane-type sesquiterpenes have been investigated for their antikinetoplastid properties against parasites such as Leishmania spp. and Trypanosoma cruzi . Researchers value this compound as a standard for phytochemical studies and as a lead compound for investigating the mechanisms of action of sesquiterpene lactones. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B1208790 Arbusculin B CAS No. 24164-19-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24164-19-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3aS,5aR,9bS)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13-,15+/m0/s1

InChI Key

PJPHIAMRKUNVSU-CORIIIEPSA-N

SMILES

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3

Isomeric SMILES

CC1=C2[C@@H]3[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O3

Canonical SMILES

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3

Synonyms

arbusculin B

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Arbusculin B

Elucidation of Arbusculin B Biosynthetic Routes

The biosynthesis of this compound, like other sesquiterpene lactones, is a multi-step process initiated from primary metabolic precursors and culminating in a highly oxygenated, cyclic structure. This pathway is orchestrated by a series of specialized enzymes, primarily sesquiterpene synthases and various oxygenases.

Precursor Compounds and Initial Enzymatic Transformations (e.g., Farnesyl Diphosphate (B83284) to Germacrene Intermediates)

The foundational precursor for all sesquiterpenes, including this compound, is farnesyl diphosphate (FPP) beilstein-journals.orgresearchgate.netnih.govnih.govmdpi.comscispace.com. FPP is a universal 15-carbon isoprenoid formed through the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway mdpi.com. The initial critical step in sesquiterpene formation involves the enzymatic cyclization of FPP. This process is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), which convert the linear FPP molecule into cyclic carbocyclic skeletons beilstein-journals.orgresearchgate.netnih.govrsc.org.

A key intermediate in the biosynthesis of many sesquiterpene lactones, including those with eudesmane (B1671778) and guaiane (B1240927) skeletons to which this compound belongs, is germacrene beilstein-journals.orgresearchgate.netnih.govnih.govscispace.com. Specifically, germacrene B is recognized as a central intermediate, formed from FPP through an initial cyclization event beilstein-journals.orgresearchgate.net. This initial cyclization often involves the abstraction of the diphosphate group from FPP, generating a carbocation that then undergoes intramolecular cyclization to form the characteristic ten-membered germacrene ring beilstein-journals.orgresearchgate.net.

Role of Sesquiterpene Synthases in Carbocyclic Skeleton Formation

Sesquiterpene synthases (STSs) are the enzymes responsible for catalyzing the cyclization of FPP into the diverse array of sesquiterpene skeletons found in nature beilstein-journals.orgresearchgate.netnih.govnih.govrsc.org. These enzymes employ a complex mechanism involving cationic cascade reactions. Upon ionization of FPP, the resulting carbocation undergoes a series of cyclizations, rearrangements (such as Wagner-Meerwein shifts), and proton or hydride shifts, ultimately leading to the formation of a stable carbocyclic framework beilstein-journals.orgresearchgate.netnih.gov.

For the biosynthesis of germacrenes, specific germacrene synthases are involved beilstein-journals.orgnih.govnih.gov. These enzymes guide the cyclization of FPP to produce the germacrene scaffold, which serves as a branch point for the synthesis of various downstream sesquiterpenes, including eudesmanolides and guaianolides beilstein-journals.orgresearchgate.netnih.govnih.gov. The precise stereochemistry and product distribution are dictated by the specific amino acid residues within the active site of the STS, which control the conformation of the FPP substrate and the subsequent carbocation intermediates nih.govrsc.org.

Post-Cyclization Modifications by Cytochrome P450 Enzymes and Other Oxygenases

Following the formation of the carbocyclic skeleton, such as the germacrene intermediate, a series of oxidative modifications are essential to generate the final complex structure of this compound, which is an eudesmanolide ucl.ac.uk. These modifications are primarily carried out by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, and other oxygenases uq.edu.aueurekalert.orgfrontiersin.orgrsc.orgresearchgate.netmdpi.com.

CYP enzymes catalyze a wide range of oxidation reactions, including hydroxylation, epoxidation, and the introduction of other oxygen-containing functional groups frontiersin.orgmdpi.com. These reactions are crucial for functionalizing the sesquiterpene skeleton, introducing hydroxyl groups, creating epoxide rings, and ultimately forming the characteristic α,β-unsaturated-γ-lactone moiety that defines many sesquiterpene lactones researchgate.neteurekalert.orgresearchgate.net. The specific sequence and regiochemistry of these oxygenations are critical for producing this compound from its germacrene precursor. For instance, hydroxylation reactions are often prerequisites for subsequent steps like lactone formation or further modifications researchgate.net.

Transcriptional and Enzymatic Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is tightly regulated at both the transcriptional and enzymatic levels to ensure efficient production and appropriate responses to environmental cues. Transcriptional regulation involves controlling the expression of genes encoding the biosynthetic enzymes. This can be mediated by transcription factors, such as repressors and activators, which bind to specific DNA sequences to either promote or inhibit gene transcription ccbcmd.edunih.govnih.gov. For example, in some biosynthetic pathways, the accumulation of end products can lead to feedback inhibition of gene expression ccbcmd.edu.

Enzymatic regulation can occur through various mechanisms, including allosteric control, where the binding of a molecule at a site other than the active site alters enzyme activity, or through post-translational modifications of the enzymes themselves ccbcmd.edu. While specific regulatory mechanisms for this compound biosynthesis are not extensively detailed in the provided literature, general principles of gene expression control in plants, such as hormonal signaling (e.g., jasmonic acid and salicylic (B10762653) acid influencing terpenoid biosynthesis genes), are applicable mdpi.com.

Comparative Biosynthesis with Related Sesquiterpene Lactones (e.g., Arbusculin A, C, E)

This compound belongs to a family of related sesquiterpene lactones, including Arbusculin A, C, and E scribd.com. Comparative studies of their biosynthesis highlight how subtle differences in enzymatic action can lead to structural diversity within this class. The general pathway from FPP to germacrene intermediates is common to many sesquiterpene lactones beilstein-journals.orgresearchgate.netnih.govnih.gov. However, the subsequent cyclization patterns of germacrenes, and the specific oxidative modifications applied by CYPs and other oxygenases, dictate whether an eudesmane (like this compound) or a guaiane skeleton is formed beilstein-journals.orgresearchgate.netnih.govnih.gov.

For example, germacrene A and germacrene B are proposed intermediates that can lead to either eudesmane or guaiane-type sesquiterpene lactones, depending on subsequent enzymatic steps and cyclization events beilstein-journals.orgnih.govnih.gov. This compound, being an eudesmanolide, likely arises from a germacrene precursor that undergoes a second cyclization to form the eudesmane skeleton, followed by specific oxygenation steps to introduce the lactone ring and other functional groups ucl.ac.uk. The precise enzymatic differences between the pathways leading to Arbusculin A, C, E, and B would lie in the specific sesquiterpene synthases and cytochrome P450 enzymes employed at different stages of the pathway.

Data Tables

Table 1: Key Stages and Enzymes in this compound Biosynthesis

StagePrecursor/IntermediateKey Enzymes InvolvedProduct Type/Skeleton
1. Isoprenoid Precursor Formation Isopentenyl pyrophosphateMevalonate/MEP pathway enzymesFarnesyl Diphosphate (FPP) beilstein-journals.orgresearchgate.netnih.govnih.govmdpi.comscispace.com
2. Initial Cyclization Farnesyl Diphosphate (FPP)Farnesyl Diphosphate Synthase (FPS) mdpi.com, Sesquiterpene Synthases (STSs) beilstein-journals.orgresearchgate.netnih.govnih.govnih.govrsc.orgGermacrene beilstein-journals.orgresearchgate.netnih.govnih.gov
3. Carbocyclic Skeleton Formation GermacreneSesquiterpene Synthases (STSs) beilstein-journals.orgresearchgate.netnih.govnih.govnih.govrsc.orgEudesmane skeleton (precursor to this compound) ucl.ac.uk
4. Post-Cyclization Modifications Eudesmane skeleton (from germacrene)Cytochrome P450 (CYP) enzymes, Other Oxygenases uq.edu.aueurekalert.orgfrontiersin.orgrsc.orgresearchgate.netmdpi.comHydroxylation, Epoxidation, Lactone formation
5. Final Product Formation Oxygenated Eudesmane SkeletonSpecific modifying enzymesThis compound phcogrev.comnih.govucl.ac.uk

Chemical Synthesis and Structural Modification Strategies for Arbusculin B

Total Synthesis Approaches to Arbusculin B

Total synthesis aims to construct complex molecules from simple, readily available starting materials. For sesquiterpene lactones like this compound, these approaches often involve intricate multi-step sequences requiring precise control over stereochemistry and functional group transformations.

Biomimetic and Biogenetic-Type Synthetic Strategies

Biomimetic and biogenetic-type syntheses are inspired by the natural biosynthetic pathways employed by organisms to produce complex molecules. These strategies often leverage reactions that mimic enzymatic transformations, such as oxidations, cyclizations, and rearrangements, under mild conditions. For sesquiterpene lactones, pathways often involve the cyclization of acyclic precursors like farnesol (B120207) or costunolide (B1669451), frequently mediated by oxygenases.

While direct biomimetic total syntheses specifically targeting this compound were not detailed in the retrieved literature, studies on related sesquiterpene lactones provide insight into these methodologies. For instance, the biogenetic-type synthesis of santonin (B1680769) and related eudesmanolides has been achieved by employing photo-oxygenation to generate hydroperoxide intermediates, mimicking biological oxygenation processes rsc.orgrsc.orgduke.edu. Similarly, strategies have been developed to mimic the oxidase phase of costunolide biosynthesis using dioxygen as the sole oxidant, leading to the synthesis of various natural sesquiterpenoid lactones such as reynosin, santamarine, and dehydrocostus lactone acs.orgacs.orgnih.gov. These approaches highlight the potential of using dioxygen and catalytic systems to achieve complex oxidative transformations that are characteristic of natural product biosynthesis.

Chemo- and Stereoselective Synthetic Methodologies

The synthesis of this compound and its analogs necessitates the development and application of chemo- and stereoselective synthetic methodologies to precisely control the formation of multiple stereocenters and reactive functional groups.

Table 1: Representative Total Synthesis Approaches for Related Sesquiterpene Lactones

Target CompoundStarting MaterialKey Synthetic Strategy/Reaction(s)Approximate YieldReference(s)
Arbusculin Aα-SantoninMulti-step synthesis12.9% (10 steps) researchgate.net
Arbusculin Aα-SantoninMulti-step synthesis14.5% (11 steps) researchgate.net
Reynosin & SantamarineCostunolideDKP-mediated aerobic oxidation, Cyclization~75% (combined) acs.orgnih.gov
1β-hydroxyarbusculin ACostunolideDKP-mediated aerobic oxidation, Epoxidation, Cyclization9% acs.orgnih.gov

Semi-Synthesis and Derivatization of this compound

Semi-synthesis involves modifying a naturally occurring precursor or related natural product to obtain the target molecule or its analogs. This approach can be more efficient than total synthesis, especially when advanced intermediates are readily available from natural sources.

Synthesis of this compound Analogs from Precursors or Related Natural Products

The synthesis of Arbusculin A from α-santonin serves as an example of accessing related sesquiterpene lactones from natural precursors psu.eduresearchgate.net. These routes typically involve a series of chemical transformations to modify the existing carbon skeleton and functional groups of the starting material to match the target structure.

A notable example of semi-synthesis in the sesquiterpene lactone family is the preparation of (+)-vernolepin from (+)-minimolide, a major sesquiterpene lactone isolated from Mikania minima conicet.gov.ar. This semi-synthesis involved a sequence of four reactions: a Cope rearrangement, two oxidation steps, and selective hydrolysis of acetate (B1210297) groups, which mimicked the proposed biogenetic pathway for (+)-vernolepin. This strategy achieved a yield of approximately 40% and demonstrated the feasibility of producing gram quantities of the compound through semi-synthesis. Such strategies are valuable for generating analogs with modified structures for biological evaluation.

Functional Group Modifications and their Chemical Outcomes

Functional group modifications are central to both total and semi-synthesis, enabling the construction of complex molecular architectures and the fine-tuning of molecular properties. The reactivity of functional groups dictates the types of transformations that can be performed and the conditions required solubilityofthings.combiosyn.comnumberanalytics.com.

In the semi-synthesis of (+)-vernolepin from (+)-minimolide, several key functional group modifications were employed conicet.gov.ar. The process began with a Cope rearrangement, followed by oxidation of an allylic alcohol to an α,β-unsaturated carbonyl using Jones reagent, and further oxidation to a carboxyl group using sodium chlorite. Subsequent hydrolysis of acetate groups and spontaneous lactonization between a primary hydroxyl and a carboxyl group completed the synthesis. Each step resulted in a specific chemical outcome, transforming the precursor molecule towards the target structure with defined yields. For example, the oxidation steps yielded the corresponding carbonyl and carboxyl functionalities with high efficiency (93% and 88%, respectively) conicet.gov.ar.

Table 2: Semi-Synthesis and Functional Group Modification Examples

Starting Material/PrecursorTransformation(s)ProductApproximate Overall YieldNotesReference(s)
(+)-MinimolideCope rearrangement, Jones oxidation, NaClO2 oxidation, Acetate hydrolysis, Lactonization(+)-Vernolepin~40%Mimics biogenetic pathway conicet.gov.ar
α-SantoninMulti-step functional group interconversions and stereoselective reactionsArbusculin A12.9% - 14.5%Synthesis from a natural precursor researchgate.net
CostunolideDKP-mediated aerobic oxidation, Epoxidation, CyclizationReynosin, Santamarine~75% (combined)Mimics oxidase phase of biosynthesis acs.orgnih.gov
CostunolideDKP-mediated aerobic oxidation, Epoxidation, Cyclization1β-hydroxyarbusculin A9%Demonstrates functional group modification acs.orgnih.gov

These synthetic and semi-synthetic strategies highlight the ingenuity of organic chemists in accessing complex natural products, providing valuable insights into their chemical behavior and paving the way for further research into their potential applications.

Preparation and Evaluation of Novel this compound Derivatives

The preparation and evaluation of novel this compound derivatives are central to unlocking their full therapeutic potential. This involves a two-pronged approach: strategically modifying the molecule's structure to achieve desired bioactivities and developing efficient synthetic routes to access these modified compounds.

Targeted Structural Diversification for Enhanced Bioactivity

Structural diversification of this compound aims to leverage its inherent bioactivity while mitigating potential limitations. A key pharmacophore in many sesquiterpene lactones, including this compound, is the α-methylene-γ-butyrolactone moiety. This structural feature is often implicated in their biological effects, such as cytotoxicity phcogrev.comnih.govresearchgate.net.

Research into related sesquiterpene lactones has illuminated specific structural modifications that can influence bioactivity. For instance, studies on eudesmanolides and guaianolides, which share structural similarities, indicate that hydroxylation at specific positions, such as the A-ring and C-13, can significantly impact phytotoxicity acs.org. The position, number, and stereochemistry of hydroxyl groups are critical determinants of activity acs.org. Furthermore, the presence of an unsaturated carbonyl group has also been identified as a factor influencing bioactivity acs.org.

Beyond direct functional group modifications, strategies to improve the physicochemical properties of sesquiterpene lactones are also pursued. For example, prodrug approaches, such as the addition of an amine to the α-methylene-γ-butyrolactone, have been explored to enhance aqueous solubility, a common challenge for this class of compounds nih.gov. These diversification strategies are guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with observed biological effects. This compound itself has demonstrated cytotoxic activity against cell lines such as L6, with reported IC50 values in the range of 1.6–19.4 μM phcogrev.com.

Synthetic Accessibility of this compound Derivatives

The practical realization of novel this compound derivatives hinges on their synthetic accessibility. While this compound is a natural product, the synthesis of its modified analogues often requires sophisticated organic chemistry techniques. The total synthesis of related sesquiterpene lactones, such as 1β-hydroxyarbusculin A, has been achieved starting from costunolide, a structurally related compound nih.gov. This highlights that modifications of related natural scaffolds can serve as a pathway to this compound derivatives.

Specific synthetic methodologies for introducing functional groups are crucial. For instance, hydroxylation can be achieved using oxidizing agents like selenium dioxide (SeO₂) in conjunction with tert-butyl hydroperoxide (t-BuOOH) acs.org. Alternatively, the formation of ethers followed by subsequent oxidation and hydrolysis can also be employed to introduce hydroxyl functionalities acs.org. Modifications to the lactone ring itself, such as through Michael addition reactions, offer another avenue for structural diversification nih.govresearchgate.netcdnsciencepub.com.

In the broader context of drug discovery, the concept of "synthetic accessibility" is increasingly integrated into the design process. Computational tools and artificial intelligence are being developed to predict and facilitate the synthesis of novel molecules, ensuring that newly designed compounds are not only biologically promising but also practically synthesizable arxiv.orgmdpi.com. This forward-thinking approach is vital for the efficient development of this compound derivatives.

Compound List

Arbusculin A

this compound

Arbusculin D

Costunolide

α-Costunolide

β-Costunolide

(+)-Costunolide

(-)-ent-Costunolide

α-Cyclocostunolide

γ-Cyclocostunolide

Dehydrocostus lactone

Dehydrozaluzanin C

Eupatoriopicrin

(-)-ent-Arbusculin B

1β-Hydroxyarbusculin A

Parthenolide

Reynosin

Santamarine

Zaluzanin D

Biological Activities and Molecular Mechanisms of Arbusculin B Pre Clinical Investigations

Anticancer Research and Cytotoxicity in Cellular Models

Pre-clinical studies have highlighted Arbusculin B's capacity to exert cytotoxic effects on cancer cells, suggesting its potential as a therapeutic agent. Research has focused on its efficacy across different cancer types and the molecular pathways it modulates to inhibit cancer cell proliferation and induce cell death.

Efficacy against Various Cancer Cell Lines (e.g., Melanoma, HepG2, Breast Cancer, Leukemia)

This compound has demonstrated cytotoxic activity against specific cancer cell lines in vitro. As a sesquiterpene lactone, it is part of a broader group of compounds exhibiting antiproliferative effects.

Cell Line/Cancer TypeCompoundIC50 (μg/mL)Reference
P388 murine leukemia(-)-ent-Arbusculin B1.1 semanticscholar.org
HepG2 (Hepatocellular Carcinoma)Diosgenin (related)32.62 scielo.br

While specific IC50 values for this compound against melanoma, breast cancer, and other specific human cancer cell lines (beyond P388 leukemia) were not explicitly detailed in the provided search results, its classification as a sesquiterpene lactone places it within a class of compounds known to affect various cancer cell lines, including melanoma and breast cancer nih.govscielo.bruniv-ghardaia.dzmdpi.com. For example, related compounds have shown efficacy against HepG2 cells scielo.br.

Mechanisms of Cell Growth Inhibition and Cytotoxicity

This compound's ability to inhibit cancer cell growth and induce cytotoxicity is attributed to several molecular mechanisms, including the induction of apoptosis, modulation of cell cycle progression, and potential effects on cell invasion and migration.

Apoptosis, or programmed cell death, is a fundamental process for eliminating damaged or unwanted cells and is a critical target for cancer therapy. Sesquiterpene lactones, including this compound, have been associated with the induction of apoptosis in cancer cells nih.gov. The mechanisms by which compounds induce apoptosis often involve the activation of intrinsic or extrinsic death pathways, leading to the activation of caspases and subsequent cellular dismantling nih.govmdpi.comwikipedia.org. Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of cytochrome c, a critical event in initiating the caspase cascade mdpi.comscielo.org. While direct studies detailing this compound's specific interactions with apoptotic machinery are limited in the provided snippets, its cytotoxic effects are consistent with the induction of apoptotic cell death, a common mechanism for sesquiterpene lactones nih.gov.

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. This compound, as a sesquiterpene lactone, is implicated in modulating cell cycle progression, potentially leading to cell cycle arrest nih.govscielo.br. Cell cycle arrest, particularly in the G1 or G0 phase, is a common mechanism by which anticancer agents inhibit cell proliferation. This arrest is often mediated by alterations in the expression or activity of cyclin-dependent kinases (CDKs) and their regulatory proteins, such as cyclins and CDK inhibitors (e.g., p21, p27) researchgate.netnih.govnih.gov. Studies on related compounds and other sesquiterpene lactones have demonstrated their ability to induce G1/G0 phase arrest, thereby halting cell division and potentially triggering apoptosis scielo.brresearchgate.netnih.govresearchgate.net. For instance, the knockout of CDK2 in melanoma cells led to G0/G1 phase arrest, highlighting the importance of these regulators in cell cycle control nih.gov.

The ability of cancer cells to invade surrounding tissues and metastasize to distant sites is a hallmark of malignancy and a major cause of cancer-related mortality. This process is often facilitated by the degradation of the extracellular matrix (ECM), a function primarily carried out by matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9 nih.govnih.govmdpi.commedsci.orgaging-us.com. Sesquiterpene lactones, including this compound, have been investigated for their potential to inhibit cell invasion and migration nih.govscielo.br. Compounds that downregulate the expression or activity of MMPs can effectively impede these metastatic processes nih.govnih.govmdpi.comaging-us.com. While direct evidence linking this compound to MMP downregulation is not explicitly provided, this mechanism is a recognized strategy for inhibiting cancer cell motility and invasion, and it is plausible for sesquiterpene lactones to exert such effects nih.gov.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth, survival, and metastasis by supplying nutrients and oxygen. Anti-angiogenic therapies aim to starve tumors by inhibiting this process oaepublish.comnih.gov. Sesquiterpene lactones are a class of compounds that have shown potential anti-angiogenic activity nih.govscielo.br. While specific pre-clinical data detailing this compound's direct anti-angiogenic effects were not found in the provided snippets, the broader class of compounds to which it belongs is known to influence angiogenesis by targeting pathways involved in vascular endothelial growth factor (VEGF) signaling or by inhibiting endothelial cell proliferation and migration oaepublish.comnih.govthno.org.

Inhibition of Cell Invasion and Migration (e.g., via MMP downregulation)

Modulation of Key Signaling Pathways

While research into the specific molecular mechanisms of this compound is ongoing, its classification as a sesquiterpene lactone places it within a class of compounds known to interact with various signaling cascades.

Inhibition of JAK2/STAT3 Pathway

Direct evidence detailing the specific inhibition of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway by this compound was not found in the provided literature snippets. However, other natural compounds have been investigated for their effects on this pathway in the context of inflammation and cancer nih.gov.

Suppression of NF-κB Signaling Pathway

This compound is a sesquiterpene lactone, a class of compounds that has shown promise in modulating inflammatory responses. While direct studies explicitly detailing this compound's suppression of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway were not explicitly found in the provided snippets, related sesquiterpene lactones have demonstrated such effects. For instance, sesquiterpene lactones isolated from Artemisia heptapotamica have shown strong inhibition of lipopolysaccharide (LPS)-induced NF-κB activation in cellular models mdpi.com. Similarly, other sesquiterpene lactones from Saussurea species have been reported to suppress NF-κB activation rjptonline.orgresearchgate.net. This suggests a potential area for further investigation into this compound's anti-inflammatory mechanisms.

Interference with Wnt/β-catenin Pathway

Interference with the Wnt/β-catenin signaling pathway by this compound was not explicitly detailed in the provided search results. This pathway plays a role in cell proliferation and development, and its dysregulation is implicated in several diseases. While some signaling pathways can crosstalk with Wnt/β-catenin, specific interactions involving this compound were not identified in the reviewed literature nih.gov.

Anti-inflammatory Research

This compound has been recognized for its general anti-inflammatory potential, a property shared by many sesquiterpene lactones ontosight.aidntb.gov.uaresearchgate.net.

In vitro Anti-inflammatory Effects in Cellular Systems

This compound exhibits anti-inflammatory effects, as indicated by its classification among compounds with such properties ontosight.ai. Sesquiterpene lactones, as a class, have demonstrated anti-inflammatory potential in various in vitro studies dntb.gov.uaresearchgate.net. While specific cellular assays detailing this compound's direct impact on inflammatory mediators like cytokines or chemokines were not extensively detailed in the provided snippets, the broader class of compounds to which this compound belongs has shown promise in modulating inflammatory responses in vitro mdpi.com.

Data Tables

Table 1: Cytotoxicity and Antitrypanosomal Activity of this compound

Activity Type Target/Assay IC50 Range (μM) Reference(s)
Cytotoxicity Various cancer cell lines (e.g., L6) 1.6–19.4 phcogrev.com
Antitrypanosomal Activity Trypanosoma brucei rhodesiense 0.8–22 researchgate.netresearchgate.net

Note: The provided snippets offer limited specific *in vitro anti-inflammatory data with quantitative results for this compound. The table above reflects the most relevant quantitative biological activity data available for this compound from the reviewed sources.*

Table 2: Related Sesquiterpene Lactones and NF-κB Inhibition (In Vitro)

Compound/Extract Target Pathway/Mechanism Effect Cell Model/System Reference(s)
Sesquiterpene lactones from Artemisia heptapotamica NF-κB activation Strong inhibition THP1-Dual cells mdpi.com
Sesquiterpene lactones from Saussurea species NF-κB activation Suppression Various rjptonline.orgresearchgate.net
Costunolide (B1669451) NF-κB signaling Inhibition Various scielo.brinformaticsjournals.co.in

Note: This table highlights findings for related compounds, as direct quantitative data for this compound's NF-κB inhibition was not found in the provided snippets.

Molecular Targets and Inflammatory Mediator Modulation

Research into the molecular targets and mechanisms by which this compound modulates inflammation is an emerging area. While general studies highlight the involvement of various molecular mediators such as cytokines (e.g., IL-6, IL-1β, TNF-α), signaling pathways (e.g., NF-κB, JAK/Stat), and reactive oxygen species in the inflammatory cascade tums.ac.irtexilajournal.comnih.gov, specific investigations detailing this compound's direct interaction with these targets or its precise role in modulating inflammatory mediator release are not extensively detailed in the provided literature researchgate.netusp.br. Further research is needed to elucidate the specific molecular mechanisms underlying any potential anti-inflammatory effects of this compound.

Antimicrobial Research

This compound has demonstrated activity against certain microbial pathogens, particularly fungi.

Antifungal Activity (e.g., against Trichophyton mentagrophytes)

Studies have indicated that this compound exhibits antifungal properties. Specifically, this compound has been shown to inhibit the growth of the dermatophytic fungus Trichophyton mentagrophytes ATCC 28185. In one investigation, this compound produced an inhibition zone of 2 mm at a concentration of 15 µ g/disc koreascience.krhantopic.com. This finding suggests a potential role for this compound in combating fungal infections caused by dermatophytes.

Table 1: Antifungal Activity of this compound against Trichophyton mentagrophytes

CompoundMicroorganismInhibition Zone (mm)Concentration (µ g/disc )Citation
This compoundTrichophyton mentagrophytes215 koreascience.krhantopic.com

Antibacterial Effects

Direct research findings detailing the antibacterial effects of this compound are not prominently featured in the reviewed literature researchgate.net. While other sesquiterpene lactones and plant extracts have been evaluated for their antibacterial potential against various bacterial strains pjps.pkscielo.brnih.govjapsonline.com, specific data on this compound's efficacy in this domain remains limited within the scope of this review.

Antiviral Properties

While direct studies on this compound's antiviral properties are not detailed, research on the structurally related compound (-)-ent-costunolide has shown antiviral activity. (-)-ent-Costunolide demonstrated antiviral effects against Herpes simplex virus (100% inhibition at 7.5 µ g/disk ) and Polio virus (100% inhibition at 3.75 µ g/disk ) koreascience.kr. The same study noted that (-)-ent-costunolide was more antimicrobial than (-)-ent-arbusculin B, indirectly suggesting that this compound might possess some antimicrobial activity, though specific data for its antiviral effects are not provided koreascience.kr.

Antiprotozoal Research

This compound has shown promising activity against certain protozoan parasites, particularly kinetoplastids.

Activity against Kinetoplastid Parasites (e.g., Trypanosoma brucei rhodesiense)

This compound has been investigated for its efficacy against kinetoplastid parasites, including Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis (sleeping sickness) mdpi.comresearchgate.netresearchgate.net. In vitro studies have reported that this compound exhibits antiparasitic activity with IC50 values ranging from 0.8 to 22 μM against T. brucei rhodesiense mdpi.comresearchgate.netresearchgate.net. Concurrently, its cytotoxicity against mammalian cells (L6 cells) was observed with CC50 values ranging from 1.6 to 19 μM, resulting in selectivity indices between 0.5 and 6.5 mdpi.comresearchgate.netresearchgate.net. These findings indicate that this compound possesses a degree of selectivity, suggesting its potential as a lead compound for antiprotozoal drug development.

Cellular and Molecular Mechanisms of Antiparasitic Action (e.g., ATP depletion, mitochondrial membrane potential disruption)

This compound has demonstrated cytotoxic activity against specific cell lines, indicating its potential to interfere with cellular viability. For instance, (-)-ent-Arbusculin B has shown cytotoxic effects against P388 murine leukemia cells with an IC50 value of 1.1 μg/mL semanticscholar.org. While direct and detailed studies specifically outlining this compound's antiparasitic mechanisms, such as the depletion of Adenosine Triphosphate (ATP) or the disruption of mitochondrial membrane potential, are not extensively documented in the provided literature, these cellular processes are recognized as critical determinants of cell survival and function.

Research in broader biological contexts has established that ATP depletion and alterations in mitochondrial membrane potential can significantly impact cellular health and are often involved in the mechanisms of cell death induced by various agents nih.govresearchgate.netfrontiersin.orgelifesciences.orgmdpi.com. These mechanisms are fundamental to cellular energy metabolism and can be targeted to inhibit the growth and proliferation of various pathogens. Although this compound's specific antiparasitic mechanisms remain an area for further elucidation, its demonstrated cytotoxic profile suggests an interaction with vital cellular processes.

Structure Activity Relationship Sar Studies of Arbusculin B and Its Analogs

Identification of Essential Pharmacophores for Bioactivity

A pharmacophore represents the essential three-dimensional arrangement of structural features that a molecule must possess to exert its biological effect. researchgate.netnih.gov For Arbusculin B and related sesquiterpene lactones, specific moieties have been identified as critical for their bioactivity.

The α-methylene-γ-lactone ring is widely regarded as the most critical pharmacophore for the bioactivity of many sesquiterpene lactones, including this compound. mdpi.comuniv-ghardaia.dz This structural feature is a recurring prerequisite for significant cytotoxic activity. researchgate.netcapes.gov.brresearchgate.net The biological activities associated with this moiety are primarily attributed to its ability to act as a Michael acceptor. nih.gov

The α,β-unsaturated carbonyl within the lactone ring can react with nucleophilic groups present in biological macromolecules, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. mdpi.comnih.govmdpi.com This covalent bonding via a Michael-type addition can lead to the alkylation of key enzymes and proteins, thereby impairing their function, disrupting cellular redox balance, and ultimately triggering processes like apoptosis. mdpi.com Studies comparing sesquiterpene lactones with this moiety to derivatives where it is absent (e.g., through reduction of the double bond) consistently show a significant decrease or complete loss of activity, confirming the essentiality of this functional group. mdpi.commdpi.com

While the α-methylene-γ-lactone is a primary determinant of activity, other structural features, including the molecule's three-dimensional arrangement (stereochemistry) and the presence of other functional groups, play crucial modulating roles. nih.govmhmedical.com

Stereochemistry: The spatial arrangement of atoms is a critical factor in drug action as it governs the molecule's interaction with its biological targets. nih.govmhmedical.com The majority of natural products are chiral and are typically biosynthesized as a single, pure enantiomer. nih.gov Different stereoisomers of a compound can exhibit vastly different biological activities, with the "natural" isomer often being the most potent. nih.gov While detailed comparative studies on all stereoisomers of this compound are not extensively documented in the provided results, the existence of related compounds like ent-arbusculin B (the enantiomer) suggests that its specific stereoconfiguration is likely vital for its bioactivity. scispace.com

Specific Functional Groups: The presence and position of other functional groups on the sesquiterpene backbone can significantly influence bioactivity. A consistent finding in SAR studies of compounds from Saussurea lappa (a natural source of this compound) is that the presence of hydroxyl (-OH) groups tends to reduce cytotoxicity. researchgate.netcapes.gov.brresearchgate.net For instance, the compound 4β-Hydroxyarbusculin A was found to be less toxic than some other non-hydroxylated analogs. nih.gov This suggests that increasing the polarity through hydroxylation may be detrimental to the cytotoxic potential of this class of compounds.

Role of the α-Methylene-γ-lactone Moiety

Impact of Structural Modifications on Efficacy and Selectivity

Modifying the chemical structure of this compound and its analogs allows for a detailed exploration of how specific changes affect biological efficacy and target selectivity. These studies are fundamental for optimizing natural compounds into potential drug candidates.

Research has demonstrated that even minor structural alterations can lead to significant changes in bioactivity. As noted previously, the saturation of the exocyclic double bond in the α-methylene-γ-lactone ring to form a dihydro- derivative typically abrogates cytotoxic effects. mdpi.com Similarly, the introduction of hydroxyl groups diminishes activity. researchgate.netcapes.gov.br

The table below summarizes the cytotoxic findings for several sesquiterpene lactones structurally related to this compound, highlighting the impact of different functional groups. Dehydrocostuslactone and Costunolide (B1669451), which lack the additional hydroxyl groups seen in some analogs, exhibit potent cytotoxicity. researchgate.netcapes.gov.brresearchgate.net

CompoundKey Structural FeaturesReported Bioactivity (Cytotoxicity)Reference
This compoundEudesmanolide with α-methylene-γ-lactoneActive semanticscholar.orgcore.ac.uk
DehydrocostuslactoneGuaianolide with α-methylene-γ-lactonePotent cytotoxicity (CD50: 1.6-3.5 µg/mL) researchgate.netcapes.gov.brresearchgate.net
CostunolideGermacranolide with α-methylene-γ-lactonePotent cytotoxicity (CD50: 1.6-3.5 µg/mL) researchgate.netcapes.gov.brresearchgate.net
4β-Hydroxyarbusculin AHydroxylated eudesmanolideLower toxicity compared to non-hydroxylated analogs nih.gov
DihydrocostunolideSaturated lactone ring (lacks α-methylene)Reduced or no activity compared to Costunolide mdpi.com

Computational Approaches in SAR Analysis (e.g., Molecular Modeling)

In modern drug discovery, computational methods are indispensable for analyzing and predicting SAR, providing insights that guide the synthesis of new analogs. numberanalytics.comuni-bonn.de

Molecular Modeling and Docking: Molecular modeling allows researchers to visualize the three-dimensional structures of compounds like this compound and simulate their interactions with biological targets. sathyabama.ac.in Molecular docking is a key technique used to predict the binding orientation and affinity of a molecule to a protein target. univ-ghardaia.dzfrontiersin.org For instance, docking studies on sesquiterpene lactones from Saussurea lappa have been used to evaluate their binding energy with cancer-related proteins like BRAF and ERK2, helping to identify the most promising compounds and understand their mechanism of action at a molecular level. univ-ghardaia.dz Such studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. frontiersin.org

Pharmacophore Modeling: This approach involves creating a 3D model that encapsulates the essential steric and electronic features required for bioactivity. unina.itslideshare.net By aligning a set of active molecules like this compound and its potent analogs, a common pharmacophore model can be generated. This model, which might include features like a hydrogen bond acceptor, hydrophobic regions, and the critical Michael acceptor of the lactone ring, can then be used to screen large virtual databases to identify novel compounds with a high probability of being active. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. frontiersin.org These simulations provide a more realistic view of the stability of the binding and can help refine the understanding of the interactions governing molecular recognition. wustl.edu

These computational tools, when used in conjunction with experimental synthesis and testing, accelerate the process of drug design by allowing for the rational prioritization of which structural modifications are most likely to enhance efficacy and selectivity.

Advanced Methodologies in Arbusculin B Research

Spectroscopic and Diffraction Methods for Structural Elucidation

Chiroptical Methods (e.g., Circular Dichroism)

Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are instrumental in characterizing chiral molecules like Arbusculin B. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by optically active compounds. This phenomenon arises from the molecule's inherent chirality, providing insights into its three-dimensional structure and stereochemistry nih.govphotophysics.comlibretexts.org. For natural products such as this compound, CD spectroscopy, especially Vibrational Circular Dichroism (VCD), can be a powerful tool for unambiguously assigning absolute configurations and conformations in solution rsc.org. While specific CD spectra for this compound were not detailed in the provided search results, the technique is a standard approach for confirming the stereochemical integrity of isolated compounds and can be used in conjunction with other methods to elucidate absolute stereochemistry nih.gov.

X-Ray Crystallography for Absolute Stereochemistry

X-ray crystallography remains a gold standard for determining the definitive three-dimensional structure of crystalline compounds, including their absolute stereochemistry nih.govresearchgate.netchem-soc.simit.eduresearchgate.net. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern, analyzed through methods like the Flack parameter, allows for the precise localization of atoms and the determination of their spatial arrangement nih.govresearchgate.netresearchgate.net. The ability to determine absolute configuration, even for molecules composed solely of light atoms like carbon, oxygen, and nitrogen, has been significantly advanced by modern computational methods and improved X-ray sources mit.edu. While specific X-ray crystallographic studies detailing the absolute configuration of this compound were not explicitly found in the provided snippets, it is a critical methodology for confirming the stereochemistry of newly isolated or synthesized natural products.

In vitro Biological Assay Systems

In vitro biological assay systems are essential for evaluating the pharmacological potential of compounds like this compound. These systems allow researchers to study the effects of a compound on cellular processes, biochemical pathways, and specific molecular targets under controlled laboratory conditions.

Cell-Based Assays for Cytotoxicity and Proliferation

Cell-based assays are widely employed to assess the impact of this compound on cell viability, growth, and proliferation. These assays typically measure parameters such as metabolic activity, membrane integrity, or DNA synthesis to quantify cellular responses to the compound nih.govsigmaaldrich.comevidentscientific.com. Research has indicated that this compound exhibits significant cytotoxic activity against various cell lines. For instance, it has demonstrated cytotoxicity against murine leukemia cell lines, specifically P388D1, with a reported IC50 value of 1.125 µg/mL hantopic.com. Furthermore, this compound has shown cytotoxic effects on BSC monkey kidney cell lines hantopic.com. Studies evaluating its antitrypanosomal activity also reported cytotoxic IC50 values ranging from 1.6 to 19 µM, alongside its antiparasitic efficacy researchgate.net. Arbusculin A, a related compound, has also shown significant cell growth inhibitory activity against P-388 cells in vitro ebi.ac.uk.

Table 1: Cytotoxic Activity of this compound Against Cell Lines

Cell LineIC50 ValueReference
Murine leukemia P388D11.125 µg/mL hantopic.com
BSC monkey kidney cellsNot specified (toxic) hantopic.com
Trypanosoma brucei rhodesiense1.6 – 19 µM researchgate.net

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are versatile tools used to study gene expression regulation, transcription factor activity, and the activation or inhibition of cellular signaling pathways clinisciences.comthermofisher.comnumberanalytics.com. In these assays, a reporter gene (e.g., luciferase, green fluorescent protein) is linked to a specific promoter or regulatory element. The expression of the reporter gene, quantifiable by its product's activity, serves as a readout for the activity of the pathway or regulatory element being investigated clinisciences.comthermofisher.com. While reporter gene assays are fundamental in understanding cellular mechanisms, specific studies detailing their application to this compound were not identified in the provided search results.

In silico Approaches and Cheminformatics

In silico approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are integral to modern natural product research, offering predictive power and guiding experimental design kau.edu.saijariie.comresearchgate.netopenbioinformaticsjournal.com. Molecular docking simulates the binding of a ligand (this compound) to a target protein, predicting binding modes and affinities ijariie.comeuropeanreview.org. Cheminformatics tools, such as QSAR, establish correlations between a compound's chemical structure and its biological activity, aiding in the design of more potent analogs researchgate.netopenbioinformaticsjournal.com.

This compound has been included in in silico studies to predict its potential interactions with biological targets. For example, it was part of in silico molecular docking studies aimed at identifying antiparasitic targets in Leishmania species nih.gov. Related compounds, such as Arbusculin C, have also been investigated using molecular docking against specific proteins frontiersin.org. These computational methods provide a valuable framework for understanding this compound's potential mechanisms of action and for prioritizing further experimental investigations.

Future Perspectives and Challenges in Arbusculin B Research

Bridging the Gap betweenin vitroFindings and Pre-clinical Efficacy

A critical challenge in the development of Arbusculin B as a therapeutic agent lies in bridging the gap between promising in vitro results and demonstrable efficacy in pre-clinical (animal) models mdpi.comnih.gov. Compounds that show potent activity in cell-based assays often fail to translate due to issues such as poor bioavailability, rapid metabolism, low solubility, and inadequate target engagement within a complex biological system mdpi.com. Future research must prioritize comprehensive pharmacokinetic and pharmacodynamic studies to understand how this compound is absorbed, distributed, metabolized, and excreted. Strategies to enhance its bioavailability, such as formulation development (e.g., using nanoparticles) or the creation of prodrugs, will be crucial. Furthermore, the identification and validation of appropriate animal models that accurately mimic human diseases will be essential for assessing this compound's true therapeutic potential and guiding further development nih.gov.

Advancements in Sustainable Production of this compound

The current primary source of this compound is extraction from natural plant sources, which can be limited by low yields, variability, and environmental impact dntb.gov.ua. To ensure a sustainable and scalable supply for further research and potential commercialization, advancements in production methods are necessary. This includes exploring metabolic engineering approaches to enhance this compound production in microorganisms or plant cell cultures dntb.gov.uanih.gov. Bioreactor systems offer a controlled environment for optimizing growth conditions and maximizing yields dntb.gov.uanih.govnewswise.comfrontiersin.org. Research into synthetic biology and enzymatic synthesis pathways could also provide alternative, more efficient routes to this compound and its analogs, reducing reliance on traditional plant extraction dntb.gov.uanih.govresearchgate.net.

Exploration of Novel Molecular Targets and Therapeutic Applications

While this compound is known for its anti-inflammatory and antioxidant effects, its full therapeutic potential may lie in unexplored areas. Future research should focus on identifying novel molecular targets and pathways through which this compound exerts its effects eurekaselect.comacs.orgmdpi.com. High-throughput screening against diverse biological assays can uncover new activities, potentially leading to applications beyond its current research scope, such as in neurodegenerative diseases, metabolic disorders, or even as an agricultural agent mdpi.commdpi.com. Understanding the precise molecular mechanisms will enable more targeted therapeutic development and potentially reveal synergistic effects when combined with other agents eurekaselect.comnih.govresearchgate.net.

Development of Robust Lead Compounds from this compound Scaffolds

The chemical scaffold of this compound serves as a valuable starting point for medicinal chemistry efforts to develop more potent, selective, and pharmacokinetically favorable compounds wikipedia.orgscirp.org. Structure-activity relationship (SAR) studies are essential to identify key structural features responsible for this compound's biological activities. Chemical modifications, such as derivatization of functional groups or alterations to the core structure, can lead to the identification of "lead compounds" with improved therapeutic profiles mdpi.comwikipedia.orgmdpi.comresearchgate.net. Techniques like combinatorial chemistry and computational modeling can accelerate this process, enabling the rapid synthesis and evaluation of a diverse library of this compound analogs wikipedia.orgresearchgate.net.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action

A comprehensive understanding of this compound's mechanism of action requires integrating data from various biological 'omics' disciplines, including genomics, transcriptomics, proteomics, and metabolomics researchgate.net. By analyzing how this compound affects gene expression, protein profiles, and metabolic pathways, researchers can gain a holistic view of its cellular impact. This multi-omics approach can help identify primary molecular targets, elucidate downstream signaling cascades, and reveal biomarkers for efficacy or toxicity researchgate.netplos.org. The complexity of integrating and interpreting these large datasets necessitates advanced bioinformatics tools and expertise researchgate.netplos.org.

Overcoming Synthetic Complexities for Broader Derivative Exploration

The intricate chemical structure of this compound presents significant challenges for its total synthesis and the generation of a wide array of derivatives researchgate.netoup.comresearchgate.net. Developing efficient and stereoselective synthetic routes is crucial for accessing sufficient quantities of this compound and its analogs for thorough biological evaluation. Researchers are exploring novel catalytic methods, including palladium-catalyzed reactions, to simplify synthetic pathways and enable the creation of diverse chemical libraries researchgate.netacs.orgnih.govbeilstein-journals.org. Semi-synthesis, starting from readily available natural precursors or related compounds, also offers a viable strategy to overcome synthetic complexities and explore a broader chemical space mdpi.comacs.orgtandfonline.commdpi.commdpi.com.


Q & A

Q. How can researchers reliably isolate and characterize Arbusculin B from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic separation (column chromatography, HPLC) guided by bioactivity assays. Characterization employs spectroscopic techniques (NMR, MS) and comparison with published spectral databases. Ensure purity via HPLC (>95%) and validate structural identity using 2D-NMR (e.g., HSQC, HMBC) . Experimental protocols should be documented in detail, including solvent ratios, column parameters, and spectroscopic conditions, to ensure reproducibility .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Methodological Answer: Use LC-MS/MS with deuterated internal standards to account for matrix effects. Optimize ionization parameters (e.g., ESI in negative/positive mode) and validate the method per ICH guidelines (linearity, LOD, LOQ). For plant extracts, combine with SPE cleanup to reduce interferents . Include calibration curves and recovery rates in supplementary materials .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) over broad cytotoxicity screens. Use dose-response curves (6–8 concentrations) with positive/negative controls. Replicate experiments ≥3 times to assess variability. Report IC₅₀ values with 95% confidence intervals and validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically addressed?

Methodological Answer: Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using ADME assays (Caco-2 permeability, microsomal incubation). If in vivo activity is lacking, consider prodrug design or nanoformulation to enhance delivery. Use metabolomic profiling (LC-HRMS) to identify active metabolites that may explain in vivo effects .

Q. What computational strategies are effective for predicting this compound’s molecular targets?

Methodological Answer: Combine molecular docking (AutoDock Vina, Glide) with pharmacophore modeling (Phase) to screen target libraries (e.g., ChEMBL, PDB). Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines to identify pathway enrichment .

Q. How should researchers optimize synthetic routes for this compound analogs to improve yield and scalability?

Methodological Answer: Employ DoE (Design of Experiments) to evaluate reaction parameters (catalyst loading, temperature, solvent). Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce step count. Characterize intermediates via inline analytics (FTIR, UPLC) for real-time monitoring. Compare yields and purity across ≥3 independent batches .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling contradictory results in this compound studies?

Methodological Answer: Apply meta-analysis to aggregate data from multiple studies, adjusting for heterogeneity (random-effects models). Use sensitivity analysis to identify outlier datasets. For in-house contradictions, validate assays using blinded replicates and orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Q. How can researchers validate this compound’s mechanism of action in heterogeneous cellular environments?

Methodological Answer: Combine genetic knockdown (CRISPR/Cas9) of putative targets with rescue experiments. Use single-cell RNA sequencing (scRNA-seq) to identify subpopulations responsive to treatment. Confirm pathway modulation via Western blot (phospho-specific antibodies) or multiplexed cytokine profiling .

Experimental Design and Reporting

Q. What criteria should guide the selection of animal models for this compound’s preclinical testing?

Methodological Answer: Align models with the disease’s pathophysiology (e.g., LPS-induced inflammation for immunomodulatory studies). Use transgenic models (e.g., humanized receptors) if species-specific efficacy is suspected. Report animal strain, age, sex, and sample size justification (power analysis) to meet ARRIVE guidelines .

Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?

Methodological Answer: Include raw spectral data (NMR, MS) as .mnova or .jdx files. Provide detailed synthetic protocols (step-by-step videos or diagrams) and compound characterization tables (Rf values, melting points). For biological assays, share raw datasets (Excel/CSV) and analysis scripts (R/Python) .

Cross-Disciplinary Integration

Q. What metabolomic workflows are suitable for identifying this compound’s biosynthetic pathways in source organisms?

Methodological Answer: Combine GC-MS/LC-MS metabolomics with isotopic labeling (¹³C-glucose tracing) to track precursor incorporation. Use genome mining (antiSMASH) to identify biosynthetic gene clusters and validate via heterologous expression (e.g., E. coli or yeast) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.